
S-(+)-N-Trifluoracetodesmethyl-Citalopram
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Behandlung von Major Depression
„S-(+)-N-Trifluoracetodesmethyl-Citalopram“ ist ein hochselektiver Serotonin-Wiederaufnahmehemmer (SSRI). Er wird hauptsächlich zur Behandlung von Major Depression bei Erwachsenen und Jugendlichen eingesetzt. Das Medikament wirkt, indem es den Serotoninspiegel im Gehirn erhöht, was die Stimmung verbessern und die Symptome einer Depression reduzieren kann .
Generalisierte Angststörung
Die Verbindung wurde für die Behandlung von generalisierter Angststörung bei Erwachsenen und Kindern ab 7 Jahren zugelassen. Es hilft, die Symptome von Angstzuständen zu lindern, indem es das serotonerge System im Gehirn moduliert .
Off-Label-Anwendungen für andere psychische Störungen
Obwohl es nicht offiziell für diese Anwendungen zugelassen ist, wird „this compound“ häufig off-label zur Behandlung von Erkrankungen wie sozialer Angststörung, Zwangsstörung, Panikstörung, posttraumatischer Belastungsstörung und prämenstrueller dysphorischer Störung eingesetzt. Seine Wirksamkeit bei diesen Erkrankungen wird seiner Wirkung auf das Serotoninsystem zugeschrieben .
Management von vasomotorischen Symptomen im Zusammenhang mit den Wechseljahren
Die Verbindung wird auch bei der Behandlung von vasomotorischen Symptomen wie Hitzewallungen und nächtlichem Schwitzen eingesetzt, die häufig mit den Wechseljahren in Verbindung gebracht werden. Es bietet einigen Frauen eine Alternative zur Hormonersatztherapie .
Synthese von Analogen zur Behandlung von Depression
Es wurden Forschungsarbeiten zur Synthese von Ester-Analogen von „this compound“ durchgeführt, die π-Systeme in ihrer Struktur aufweisen. Diese Analogen zielen darauf ab, die Bindung an das Phenyl in der Aminosäure Phe341 im menschlichen Serotonintransporter zu testen, was zu neuen Behandlungen für Depressionen führen könnte .
Struktur-Wirkungs-Beziehungen (SAR)-Studien
Die hohe Affinität der Verbindung zum humanen Serotonintransporter (hSERT) hat zu umfangreichen SAR-Studien geführt. Diese Studien helfen zu verstehen, wie sich strukturelle Veränderungen des Moleküls auf seine Aktivität auswirken und können die Entwicklung effektiverer und selektiverer SSRIs lenken .
In-vivo-Bewertung der Antidepressiva
In-vivo-Studien wurden durchgeführt, um die antidepressive Wirkung der Analoga der Verbindung zu bewerten. Diese Studien sind entscheidend, um die Wirksamkeit und Sicherheit neuer Medikamente zu bestimmen, bevor sie für den klinischen Einsatz in Betracht gezogen werden können .
Wechselwirkungen mit anderen Medikamenten und Nebenwirkungen
Das Verständnis der potenziellen Nebenwirkungen und Wechselwirkungen von „this compound“ ist für eine sichere und effektive Behandlung unerlässlich. Gesundheitsdienstleister müssen sich dieser Faktoren bewusst sein, um die Patiententherapie angemessen zu lenken und die Patientensicherheit während der Behandlung zu gewährleisten .
Wirkmechanismus
Target of Action
S-(+)-N-Trifluoroacetodesmethyl Citalopram, a derivative of citalopram, is presumed to target the serotonin transporter (SERT) . SERT, also known as solute carrier family 6 member 4 (SLC6A4), plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron . This reuptake process is vital for regulating the concentration of serotonin, a neurotransmitter involved in various physiological processes, including mood regulation .
Mode of Action
The compound’s mode of action is believed to involve the inhibition of serotonin reuptake . By binding to SERT, S-(+)-N-Trifluoroacetodesmethyl Citalopram blocks the reabsorption of serotonin into the presynaptic neuron . This action results in an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by S-(+)-N-Trifluoroacetodesmethyl Citalopram is the serotonergic system . By inhibiting the reuptake of serotonin, the compound potentiates serotonergic activity in the central nervous system (CNS) . The downstream effects of this potentiation include mood elevation and alleviation of depressive symptoms, which are commonly associated with increased serotonergic neurotransmission .
Pharmacokinetics
Citalopram is rapidly absorbed with peak plasma concentrations observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . It has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine, and approximately 10% is excreted in the feces .
Result of Action
The molecular and cellular effects of S-(+)-N-Trifluoroacetodesmethyl Citalopram’s action are likely to be similar to those of citalopram. These effects include enhanced serotonergic neurotransmission resulting from the inhibition of serotonin reuptake . This enhancement can lead to mood elevation and the alleviation of depressive symptoms .
Action Environment
The action, efficacy, and stability of S-(+)-N-Trifluoroacetodesmethyl Citalopram can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the cytochrome P450 enzymes involved in its metabolism could affect its pharmacokinetics . Additionally, individual genetic variations in the SERT gene could potentially influence the compound’s efficacy .
Biochemische Analyse
Biochemical Properties
S-(+)-N-Trifluoroacetodesmethyl Citalopram is known to interact with the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . It binds with high affinity to the serotonin binding site on the transporter . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
The effects of S-(+)-N-Trifluoroacetodesmethyl Citalopram on cells are primarily related to its influence on serotonin levels. By inhibiting the serotonin transporter, it increases extracellular serotonin levels, enhancing serotonin neurotransmission . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
S-(+)-N-Trifluoroacetodesmethyl Citalopram exerts its effects at the molecular level primarily through its interaction with the serotonin transporter. It binds to the transporter, inhibiting the reuptake of serotonin and thereby increasing its extracellular levels . This can lead to changes in gene expression and enzyme activity related to serotonin signaling.
Temporal Effects in Laboratory Settings
It is known that the effects of SSRIs like citalopram can vary over time, with some effects becoming more pronounced with chronic administration .
Dosage Effects in Animal Models
The effects of S-(+)-N-Trifluoroacetodesmethyl Citalopram in animal models are likely to vary with dosage, similar to other SSRIs. For instance, escitalopram, a closely related compound, has been shown to have more potent effects in animal models predictive of antidepressant and anxiolytic activities than many other antidepressants .
Metabolic Pathways
S-(+)-N-Trifluoroacetodesmethyl Citalopram is involved in the serotonin metabolic pathway. It interacts with the serotonin transporter, affecting the reuptake of serotonin and thereby influencing the overall flux of this metabolic pathway .
Transport and Distribution
S-(+)-N-Trifluoroacetodesmethyl Citalopram is likely to be transported and distributed within cells and tissues via its interaction with the serotonin transporter. This transporter is located in the cell membrane and is responsible for the reuptake of serotonin from the synaptic cleft .
Subcellular Localization
The subcellular localization of S-(+)-N-Trifluoroacetodesmethyl Citalopram is likely to be influenced by its interaction with the serotonin transporter. As this transporter is located in the cell membrane, S-(+)-N-Trifluoroacetodesmethyl Citalopram is likely to be localized at the cell membrane where it can interact with the transporter .
Eigenschaften
IUPAC Name |
N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVUSJIHPDCSPS-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652684 | |
| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217697-83-0 | |
| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


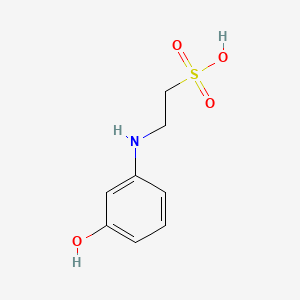

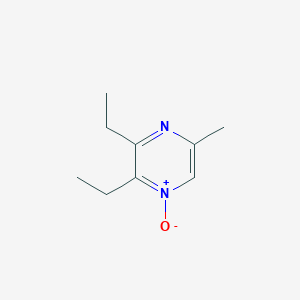
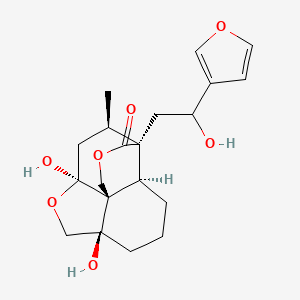
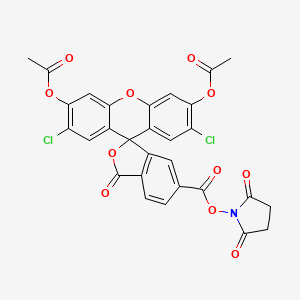
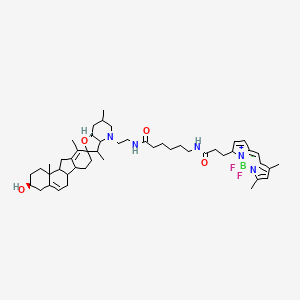
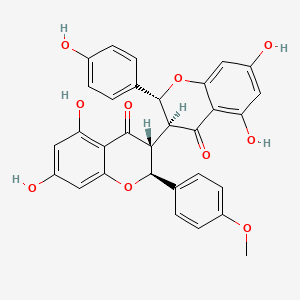
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)
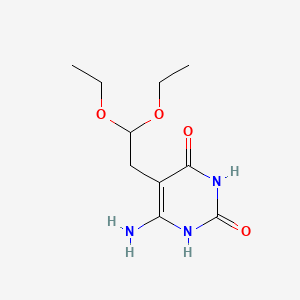
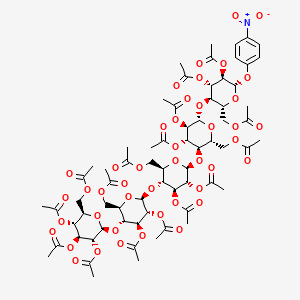


![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)
